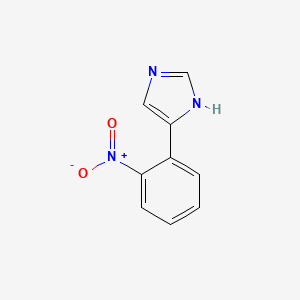
N,N-Bis(4-(9H-carbazol-9-yl)phenyl)perylen-3-amine
Descripción general
Descripción
N,N-Bis(4-(9H-carbazol-9-yl)phenyl)perylen-3-amine is an organic compound known for its unique structural properties and applications in various fields, particularly in organic electronics. This compound is characterized by the presence of carbazole and perylene moieties, which contribute to its electronic and photophysical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(4-(9H-carbazol-9-yl)phenyl)perylen-3-amine typically involves the Ullmann reaction or Buchwald-Hartwig amination. These methods are used to couple carbazole derivatives with aromatic halides under specific conditions. For instance, the Ullmann reaction requires a copper catalyst and high temperatures, while the Buchwald-Hartwig amination employs palladium catalysts and milder conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification by sublimation and recrystallization to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis(4-(9H-carbazol-9-yl)phenyl)perylen-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
N,N-Bis(4-(9H-carbazol-9-yl)phenyl)perylen-3-amine has several applications in scientific research:
Organic Electronics: Used as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent charge transport properties.
Biological Studies: Investigated for its potential use in bioimaging and as a fluorescent probe due to its strong fluorescence.
Medicinal Chemistry: Explored for its potential therapeutic applications, including as a photosensitizer in photodynamic therapy.
Industrial Applications: Utilized in the development of advanced materials for electronic devices and sensors.
Mecanismo De Acción
The mechanism by which N,N-Bis(4-(9H-carbazol-9-yl)phenyl)perylen-3-amine exerts its effects involves its ability to transport charge and interact with various molecular targets. In OLEDs, it functions as a hole transport material, facilitating the movement of positive charges through the device. This is achieved through its conjugated structure, which allows for efficient charge delocalization and transport .
Comparación Con Compuestos Similares
Similar Compounds
4,4′-Bis(carbazol-9-yl)biphenyl: Known for its use in OLEDs as a host material.
1,3-Bis(N-carbazolyl)benzene: Another compound used in organic electronics for its charge transport properties.
4-(9H-carbazol-9-yl)triphenylamine: Utilized in OLEDs and other electronic applications.
Uniqueness
N,N-Bis(4-(9H-carbazol-9-yl)phenyl)perylen-3-amine is unique due to its combination of carbazole and perylene units, which provide a balance of electronic properties and structural stability. This makes it particularly effective in applications requiring efficient charge transport and strong fluorescence .
Propiedades
IUPAC Name |
N,N-bis(4-carbazol-9-ylphenyl)perylen-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H35N3/c1-5-22-50-41(14-1)42-15-2-6-23-51(42)58(50)39-30-26-37(27-31-39)57(38-28-32-40(33-29-38)59-52-24-7-3-16-43(52)44-17-4-8-25-53(44)59)54-35-34-48-46-19-10-13-36-12-9-18-45(55(36)46)47-20-11-21-49(54)56(47)48/h1-35H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPNHLHHCDIPMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)N(C5=CC=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86)C9=CC=C1C2=CC=CC3=C2C(=CC=C3)C2=C1C9=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H35N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80732579 | |
| Record name | N,N-Bis[4-(9H-carbazol-9-yl)phenyl]perylen-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
749.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
519180-18-8 | |
| Record name | N,N-Bis[4-(9H-carbazol-9-yl)phenyl]perylen-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]acetic acid](/img/structure/B3352874.png)

![1H-pyrrolo[2,1-c][1,4]thiazine](/img/structure/B3352888.png)

![4-Hydrazinylpyrido[3,2-d]pyrimidine](/img/structure/B3352917.png)






![1-Phenylimidazo[1,5-a]pyridine](/img/structure/B3352977.png)
![5,6-Dihydrobenzo[c]cinnoline](/img/structure/B3352983.png)
